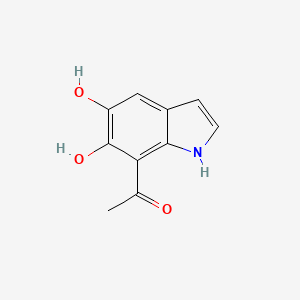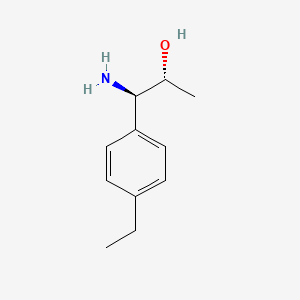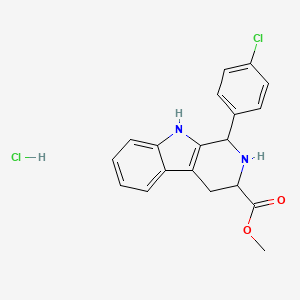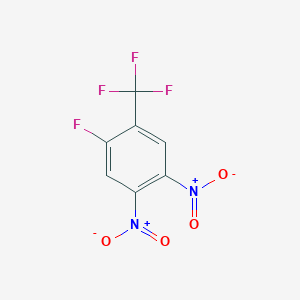
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2F4N2O4 It is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of fluorobenzene derivatives under controlled conditions. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound.
Chemical Reactions Analysis
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative.
Scientific Research Applications
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: The compound’s fluorine and nitro groups contribute to its use in the development of advanced materials, such as polymers and coatings with specific properties.
Agrochemicals: It can be used in the synthesis of agrochemical compounds, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene is primarily determined by its functional groups. The nitro groups are electron-withdrawing, making the compound highly reactive towards nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2,4-dinitrobenzene: This compound lacks the trifluoromethyl group but shares the nitro and fluorine substituents.
1-Fluoro-4-(trifluoromethyl)benzene: This compound lacks the nitro groups but contains the trifluoromethyl and fluorine substituents.
2,4-Dinitro-1-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, along with nitro substituents.
Properties
Molecular Formula |
C7H2F4N2O4 |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
1-fluoro-4,5-dinitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4N2O4/c8-4-2-6(13(16)17)5(12(14)15)1-3(4)7(9,10)11/h1-2H |
InChI Key |
BYYJCEGDFLFDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


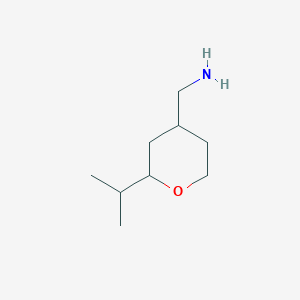
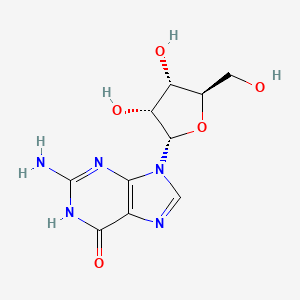
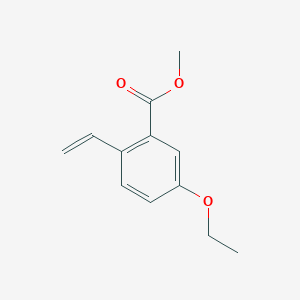
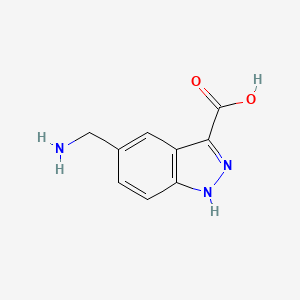
![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)
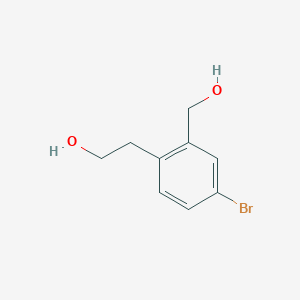
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
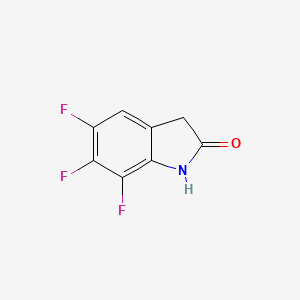
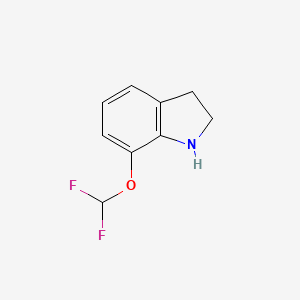
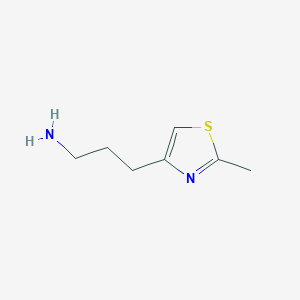
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
